4-Hydroxy-2,6-dimethoxybenzaldehyde

Description

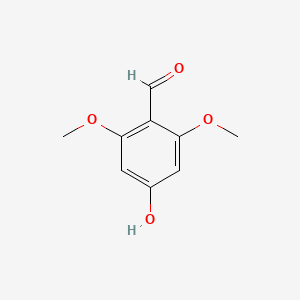

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2,6-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-8-3-6(11)4-9(13-2)7(8)5-10/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWPJAZIRZFCGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10336201 | |

| Record name | 4-Hydroxy-2,6-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22080-96-2 | |

| Record name | 4-Hydroxy-2,6-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethoxy-4-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-2,6-dimethoxybenzaldehyde (CAS No. 22080-96-2)

This technical guide provides a comprehensive overview of 4-Hydroxy-2,6-dimethoxybenzaldehyde, a key chemical intermediate with significant potential in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical properties, and applications, with a focus on field-proven methodologies and mechanistic understanding.

Core Compound Identification and Properties

This compound, a p-hydroxybenzaldehyde derivative, is a solid, crystalline powder ranging in color from light yellow to orange.[1] Its unique substitution pattern, with methoxy groups ortho to the aldehyde and a hydroxyl group para, imparts specific reactivity and biological characteristics.

| Property | Value | Source |

| CAS Number | 22080-96-2 | [1][2][3] |

| Molecular Formula | C₉H₁₀O₄ | [1] |

| Molecular Weight | 182.18 g/mol | [1] |

| Melting Point | 220-225 °C (decomposes) | [2] |

| Solubility | Soluble in Methanol | [1] |

| Appearance | Light yellow to orange powder/crystal | [1] |

Synthesis via Vilsmeier-Haack Reaction: A Mechanistic Approach

The primary and most efficient route for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2] This reaction is a powerful tool for the formylation of electron-rich aromatic compounds. The choice of this method is dictated by the high electron-donating capacity of the two methoxy groups and the hydroxyl group on the aromatic ring, which activates the para position for electrophilic substitution.

The Underlying Chemistry: Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with a halogenating agent, most commonly phosphorus oxychloride (POCl₃), to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4][5]

-

Electrophilic Attack: The electron-rich aromatic ring of the starting material, 2,6-dimethoxyphenol, attacks the electrophilic carbon of the Vilsmeier reagent. This leads to the formation of an iminium ion intermediate.

-

Hydrolysis: The iminium ion is then hydrolyzed during aqueous workup to yield the final aldehyde product.[4]

Sources

- 1. 2,6-Dimethoxy-4-hydroxybenzaldehyde - Amerigo Scientific [amerigoscientific.com]

- 2. This compound | 22080-96-2 [chemicalbook.com]

- 3. This compound 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

An In-Depth Technical Guide to the Chemical Properties of 4-Hydroxy-2,6-dimethoxybenzaldehyde

Abstract

This technical guide provides a comprehensive examination of the chemical properties, synthesis, and reactivity of 4-Hydroxy-2,6-dimethoxybenzaldehyde (CAS No. 22080-96-2). As a uniquely substituted aromatic aldehyde, its distinct structural features—a sterically hindered aldehyde, two ortho-methoxy groups, and a para-hydroxyl group—govern its physicochemical characteristics and synthetic utility. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its spectroscopic profile, practical experimental methodologies, and potential applications. All data and protocols are substantiated with references to authoritative sources to ensure scientific integrity.

Core Chemical Identity and Structure

This compound is a p-hydroxybenzaldehyde derivative whose aromatic ring is symmetrically substituted with two methoxy groups ortho to the aldehyde functionality.[1] This substitution pattern is crucial as it imparts significant steric hindrance around the carbonyl group and influences the electronic properties of the entire molecule.

-

Synonyms: 2,6-Dimethoxy-4-hydroxybenzaldehyde, 4-Formyl-3,5-dimethoxyphenol[4]

-

Molecular Weight: 182.17 g/mol [2]

The structural arrangement is visualized below. The two methoxy groups flank the aldehyde, creating a sterically crowded environment that can temper the aldehyde's reactivity compared to less substituted analogs.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of this compound are a direct consequence of its crystalline nature and the functional groups capable of hydrogen bonding. The high melting point, for instance, is indicative of a stable crystal lattice structure.

| Property | Value | Source(s) |

| Appearance | Light yellow to yellow-orange powder or crystal | [5][6] |

| Melting Point | 220-225 °C (with decomposition) | [1][4] |

| Boiling Point | 370.4 ± 37.0 °C (Predicted) | [4] |

| Solubility | Soluble in Methanol | [4][6] |

| pKa | 7.04 ± 0.23 (Predicted) | [4] |

| Storage | Store in a cool, dark, dry place under an inert atmosphere. Air sensitive. | [4][6] |

Spectroscopic Profile for Structural Elucidation

-

¹H NMR Spectroscopy: The symmetry of the molecule simplifies its proton NMR spectrum.

-

Aldehyde Proton (-CHO): A singlet expected around δ 10.0-10.5 ppm. Its downfield shift is characteristic of aldehyde protons.

-

Aromatic Protons (Ar-H): A singlet corresponding to the two equivalent protons at C3 and C5, expected around δ 6.0-6.5 ppm. The strong shielding effect of the two ortho-methoxy groups and one para-hydroxyl group causes a significant upfield shift.

-

Methoxy Protons (-OCH₃): A singlet integrating to six protons, typically found around δ 3.8-4.0 ppm.

-

Hydroxyl Proton (-OH): A broad singlet with a variable chemical shift, dependent on concentration and solvent, often observed between δ 5.0-8.0 ppm.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (C=O): Expected in the δ 190-195 ppm region.

-

Aromatic Carbons: The C1 (ipso- to CHO) and C4 (ipso- to OH) carbons would appear around δ 105-115 ppm and δ 160-165 ppm, respectively. The C2/C6 carbons bearing the methoxy groups would be highly deshielded (δ ~165 ppm), while the C3/C5 carbons would be significantly shielded (δ ~90-95 ppm).

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from its key functional groups.

-

O-H Stretch: A broad band in the 3200-3500 cm⁻¹ region, characteristic of the phenolic hydroxyl group.

-

C-H Stretch (Aromatic/Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while the methoxy and aldehyde C-H stretches are found between 2800-3000 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1670-1690 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ regions.

-

C-O Stretch (Aryl Ether): Strong, characteristic bands around 1250 cm⁻¹ (asymmetric) and 1100 cm⁻¹ (symmetric).

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A prominent peak at m/z = 182.

-

Key Fragmentation: The primary fragmentation pathway involves the loss of a hydrogen radical ([M-1]⁺ at m/z 181) or the loss of the formyl radical ([M-29]⁺ at m/z 153, loss of CHO). Subsequent loss of a methyl radical (-CH₃) from the methoxy group is also a common pathway, leading to a fragment at m/z 167.

-

Synthesis and Chemical Reactivity

Synthesis: The Vilsmeier-Haack Reaction

A well-established method for the synthesis of this compound is the Vilsmeier-Haack formylation of 3,5-dimethoxyphenol.[1] This reaction is a powerful tool for introducing a formyl group to electron-rich aromatic rings.[8]

The causality behind this choice of reaction is clear: 3,5-dimethoxyphenol is a highly activated aromatic system. The hydroxyl group and the two meta-methoxy groups are all ortho-, para-directing and strongly activating. This high electron density facilitates electrophilic aromatic substitution with the relatively mild Vilsmeier reagent (a chloromethyleniminium salt). The formylation occurs at the C4 position, para to the hydroxyl group and ortho to both methoxy groups, due to the powerful directing influence of the hydroxyl substituent.

Caption: Workflow for the Vilsmeier-Haack synthesis.

Chemical Reactivity

The molecule's reactivity is a triad of its functional groups:

-

Phenolic Hydroxyl: The hydroxyl group is acidic (predicted pKa ≈ 7.04) and can be deprotonated with a suitable base to form a phenoxide.[4] This anion is a potent nucleophile, enabling reactions like Williamson ether synthesis or esterification at the hydroxyl position.

-

Aldehyde Group: The carbonyl group is electrophilic and susceptible to nucleophilic attack. However, the flanking ortho-methoxy groups provide significant steric hindrance, which can reduce the rate of reaction compared to unhindered aldehydes. Common reactions include:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid using agents like potassium permanganate or Jones reagent.

-

Reduction: Can be reduced to the corresponding benzyl alcohol using reducing agents like sodium borohydride (NaBH₄).

-

Reductive Amination: Can react with amines in the presence of a reducing agent to form secondary or tertiary amines.

-

-

Aromatic Ring: The ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the -OH and two -OCH₃ groups. However, with only two available positions (C3 and C5), and the ring already being heavily substituted, further substitution reactions are less common.

Applications in Research and Development

While not as extensively studied as its 3,5-dimethoxy isomer (syringaldehyde), this compound serves as a valuable, specialized building block.

-

Organic Synthesis: Its primary utility lies in its role as a precursor for more complex molecules. The sodium salt, for example, can be used to derivatize Merrifield resin, creating a resin-bound aldehyde for solid-phase synthesis.[1]

-

Bactericidal Research: The compound has been used as a test agent to investigate the bactericidal activity of substituted benzaldehydes against various pathogens, including Campylobacter jejuni, Escherichia coli, and Listeria monocytogenes.[1] This suggests its potential as a scaffold in the development of novel antimicrobial agents.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol is a representative procedure for the formylation of 3,5-dimethoxyphenol. It is a self-validating system; successful synthesis is confirmed by the isolation of a product with the expected physicochemical and spectroscopic properties outlined in this guide.

Objective: To synthesize this compound from 3,5-dimethoxyphenol.

Materials:

-

3,5-Dimethoxyphenol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM, anhydrous)

-

Sodium acetate (saturated aqueous solution)

-

Crushed ice

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.

Procedure:

-

Vilsmeier Reagent Formation (Self-Validation Checkpoint 1):

-

In a three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 eq).

-

Cool the flask in an ice-water bath to 0 °C.

-

Slowly add POCl₃ (1.1 eq) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of a solid white complex (the Vilsmeier reagent) should be observed. This is the first validation that the active electrophile is being generated.[8]

-

Stir the mixture at 0 °C for an additional 30 minutes.

-

-

Formylation Reaction (Self-Validation Checkpoint 2):

-

Dissolve 3,5-dimethoxyphenol (1.0 eq) in anhydrous DCM.

-

Add the solution of the phenol to the Vilsmeier reagent suspension at 0 °C dropwise.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates reaction progression.

-

-

Workup and Hydrolysis (Self-Validation Checkpoint 3):

-

Once the reaction is complete, cool the flask again in an ice bath.

-

Very slowly and carefully, pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the final aldehyde and must be done cautiously as it is highly exothermic.

-

Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium acetate until the pH is approximately 6-7. The precipitation of the crude product should occur during this step, a key visual validation.

-

-

Isolation and Purification (Self-Validation Checkpoint 4):

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield the final product as a crystalline solid. The final validation is obtaining a melting point and spectroscopic data (NMR, IR) that match the reference values for this compound.

-

Safety and Handling

As a laboratory chemical, this compound requires careful handling in a well-ventilated area or fume hood.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][9]

-

Precautionary Statements:

-

P261: Avoid breathing dust.[9]

-

P264: Wash skin thoroughly after handling.[5]

-

P280: Wear protective gloves, eye protection, and face protection.[5]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

Always consult the full Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a specialized aromatic aldehyde with a distinct property profile dictated by its sterically hindered and electron-rich structure. While its reactivity is moderated by steric effects, its functional handles make it a valuable intermediate in targeted organic synthesis, particularly for creating resin-bound reagents and as a scaffold in medicinal chemistry research. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics, as detailed in this guide, is essential for its effective application in advanced chemical research.

References

-

ChemBK. (2024, April 9). 22080-96-2. Retrieved January 10, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Synthesis: Leveraging 4-Hydroxy-2-methoxybenzaldehyde in Fine Chemical Production. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Retrieved January 10, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). Retrieved January 10, 2026, from [Link]

-

Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved January 10, 2026, from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000582 4-Hydroxybenzaldehyde. Retrieved January 10, 2026, from [Link]

-

China Chemical Manufacturer. (2024, July 12). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. Retrieved January 10, 2026, from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. Retrieved January 10, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 10, 2026, from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 22080-96-2. Retrieved January 10, 2026, from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-hydroxy-. Retrieved January 10, 2026, from [Link]

- Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.

-

Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. Retrieved January 10, 2026, from [Link]

-

Asian Journal of Research in Chemistry. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Retrieved January 10, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Hydroxy-benzaldehyde - Optional[FTIR] - Spectrum. Retrieved January 10, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. Retrieved January 10, 2026, from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. Retrieved January 10, 2026, from [Link]

-

MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP000532. Retrieved January 10, 2026, from [Link]

-

Scribd. (n.d.). Fragmentation of BENZALDEHYDE. Retrieved January 10, 2026, from [Link]

-

NIST. (n.d.). 2,6-Dimethoxybenzaldehyde. Retrieved January 10, 2026, from [Link]

Sources

- 1. This compound | 22080-96-2 [chemicalbook.com]

- 2. CAS RN 22080-96-2 | Fisher Scientific [fishersci.ca]

- 3. This compound | CAS 22080-96-2 [matrix-fine-chemicals.com]

- 4. chembk.com [chembk.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. This compound | 22080-96-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound(22080-96-2) 1H NMR [m.chemicalbook.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. 2,6-Dimethoxy-4-hydroxybenzaldehyde 95 22080-96-2 [sigmaaldrich.com]

An In-depth Technical Guide to the Melting Point of 4-Hydroxy-2,6-dimethoxybenzaldehyde

This technical guide provides a comprehensive analysis of the melting point of 4-hydroxy-2,6-dimethoxybenzaldehyde (CAS No. 22080-96-2), a key aromatic aldehyde in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of melting point determination, emphasizing experimental integrity and data interpretation.

Introduction to this compound

This compound is a substituted benzaldehyde derivative with the molecular formula C₉H₁₀O₄.[1][2] Its structure, featuring a central benzene ring with hydroxyl, aldehyde, and two methoxy functional groups, makes it a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and fine chemicals.[3][4] Accurate determination of its physicochemical properties, such as the melting point, is fundamental for its identification, purity assessment, and application in further synthetic endeavors.

It is crucial to distinguish this compound from its common isomer, syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), as their physical properties, including melting points, differ significantly.[3][5]

Core Physicochemical Data

A review of available literature and supplier data reveals a notable range for the melting point of this compound. This variation underscores the importance of standardized experimental protocols and an understanding of the factors that can influence this physical constant.

| Reported Melting Point (°C) | Purity | Source |

| 225 (decomposes) | 95% | Sigma-Aldrich[6] |

| 225 (decomposes) | Not specified | ChemicalBook[4][7][8][9] |

| 220 (decomposes) | >97.0% (GC) | TCI Chemicals[2][10] |

The notation "(dec.)" indicates that the compound decomposes at its melting point. This is a critical observation for experimentalists, as the rate of heating can significantly impact the observed melting range.

Theoretical Framework: Factors Influencing Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. This transition is governed by the strength of the intermolecular forces holding the molecules together in the crystal lattice.[11] For organic compounds like this compound, several factors are paramount:

-

Intermolecular Forces: The presence of a hydroxyl group allows for hydrogen bonding, a strong intermolecular force that significantly raises the melting point.[12][13][14] Dipole-dipole interactions arising from the polar aldehyde and methoxy groups also contribute to a higher melting point compared to nonpolar analogues of similar molecular weight.[11][15]

-

Molecular Symmetry and Packing: The arrangement of molecules in the crystal lattice affects how efficiently they can pack. Symmetrical molecules tend to pack more tightly, leading to stronger intermolecular forces and higher melting points.[13][14]

-

Purity: The presence of impurities disrupts the crystal lattice, making it easier to overcome the intermolecular forces.[13][15] This results in a depression of the melting point and a broadening of the melting range. A sharp melting point is often an indicator of high purity.[13]

The following diagram illustrates the relationship between these key factors and the observed melting point.

Caption: Key determinants of a compound's melting point.

Experimental Protocol for Melting Point Determination

To ensure accurate and reproducible melting point data for this compound, a standardized methodology is essential. The capillary melting point method is a widely accepted technique.

Materials:

-

Dry, purified this compound

-

Capillary tubes (one end sealed)

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry. Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.

-

Capillary Tube Packing: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Initial Run): Heat the block at a rate of approximately 10-15 °C per minute to obtain a preliminary, approximate melting range.

-

Slow Heating (Accurate Determination): Allow the apparatus to cool. Using a fresh packed capillary, repeat the measurement. This time, as the temperature approaches 20 °C below the previously observed melting point, reduce the heating rate to 1-2 °C per minute.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the lower end of the melting range) and the temperature at which the entire sample becomes a clear liquid (the upper end of the melting range). Note any decomposition (charring or gas evolution).

The following workflow diagram outlines the process for accurate melting point determination.

Caption: Step-by-step process for melting point determination.

Interpretation and Trustworthiness of Data

The reported melting point of approximately 220-225 °C with decomposition is a key identifier for this compound. When performing this analysis in the laboratory, a self-validating system should be employed to ensure trustworthiness:

-

Calibration: The melting point apparatus should be regularly calibrated using certified standards with known melting points (e.g., benzophenone, caffeine).

-

Purity Confirmation: A narrow melting range (1-2 °C) is indicative of a pure sample. If a broad range is observed, the sample should be repurified (e.g., by recrystallization) and the melting point redetermined. Techniques like ¹H NMR or GC can be used to confirm purity.[4]

-

Handling Air Sensitivity: Some sources suggest that this compound may be air-sensitive.[10] Handling and storing the compound under an inert atmosphere can prevent degradation that might affect the melting point.

The synthesis of this compound, for example, via a Vilsmeier-Haack reaction, may result in impurities that need to be removed to obtain an accurate melting point.[4]

Conclusion

The melting point of this compound is a critical parameter for its characterization. The accepted value is in the range of 220-225 °C, with the compound typically decomposing at this temperature. Variations in reported values can be attributed to differences in sample purity and experimental technique. For reliable and reproducible results, researchers must adhere to a meticulous experimental protocol, including proper sample preparation, controlled heating rates, and instrument calibration. A sharp melting range serves as a primary indicator of sample purity, a crucial factor for the successful application of this versatile aldehyde in research and development.

References

-

Wikipedia. Syringaldehyde. [Link]

-

Unacademy. Factors Affecting Melting Point: Definition, Examples, Diagrams. [Link]

-

Chemistry For Everyone. What Affects Melting Point Of Organic Compounds?. YouTube. [Link]

-

Sciencing. What Factors Affect Melting Point?. [Link]

-

SYNTHETIKA. Syringaldehyde ( 4-Hydroxy-3,5-dimethoxybenzaldehyde ). [Link]

-

The Good Scents Company. syringaldehyde 4-hydroxy-3,5-dimethoxybenzaldehyde. [Link]

-

Open Oregon Educational Resources. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. [Link]

-

Restek. Syringaldehyde: CAS # 134-96-3 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. [Link]

-

Matrix Fine Chemicals. This compound | CAS 22080-96-2. [Link]

-

Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

ChemBK. 22080-96-2. [Link]

-

Semantic Scholar. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

-

Semantic Scholar. Preparation of 2,6-dialkoxybenzaldehydes. [Link]

Sources

- 1. This compound | CAS 22080-96-2 [matrix-fine-chemicals.com]

- 2. This compound 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. Syringaldehyde ( 4-Hydroxy-3,5-dimethoxybenzaldehyde ) - SYNTHETIKA [synthetikaeu.com]

- 4. This compound | 22080-96-2 [chemicalbook.com]

- 5. Syringaldehyde - Wikipedia [en.wikipedia.org]

- 6. 2,6-Dimethoxy-4-hydroxybenzaldehyde 95 22080-96-2 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. 22080-96-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound | 22080-96-2 [amp.chemicalbook.com]

- 10. This compound | 22080-96-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 12. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]

- 13. sciencing.com [sciencing.com]

- 14. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 15. youtube.com [youtube.com]

A Technical Guide to the Spectroscopic Characterization of 4-Hydroxy-2,6-dimethoxybenzaldehyde

Introduction

4-Hydroxy-2,6-dimethoxybenzaldehyde (CAS No. 22080-96-2) is a p-hydroxybenzaldehyde derivative distinguished by methoxy groups positioned ortho to the aldehyde functionality.[1] This substitution pattern differentiates it from its more common isomer, syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), and imparts unique electronic and steric properties that influence its chemical reactivity and spectroscopic signature. With a molecular weight of 182.17 g/mol and a melting point of 225 °C (with decomposition), this compound serves as a valuable building block in organic synthesis and a test compound in medicinal chemistry research.[1][2]

The unambiguous structural confirmation and purity assessment of such specific isomers are paramount in scientific research, particularly in drug development where precise molecular architecture dictates biological activity. Spectroscopic analysis provides the definitive toolkit for this purpose. This guide offers an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to this compound. We will dissect the principles, detail field-proven experimental protocols, and interpret the resulting spectral data, providing researchers with a comprehensive framework for its characterization.

Molecular Structure and Logic

A clear understanding of the molecular structure is the foundation for interpreting all spectroscopic data. The numbering convention used throughout this guide is presented below. This symmetrical arrangement is key to understanding the simplicity of its NMR spectra.

Caption: IUPAC numbering for this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift of each nucleus provides detailed information about its local electronic environment.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

A self-validating protocol ensures data integrity and reproducibility.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) within a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like the hydroxyl (-OH) group.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard, setting its chemical shift to 0.00 ppm.

-

Instrument Setup: Place the NMR tube in the spectrometer. Allow the sample to reach thermal equilibrium within the magnet.

-

Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving high-resolution spectra with sharp, well-defined peaks.

-

Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. A 400 MHz or higher field instrument is recommended. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A longer acquisition time and a greater number of scans are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

¹H NMR Data Interpretation

The symmetry of the molecule simplifies the proton NMR spectrum significantly. Due to the free rotation around the C1-C4 axis, the two methoxy groups (at C2 and C6) and the two aromatic protons (at C3 and C5) are chemically equivalent. Synthesis and structural confirmation by ¹H NMR for this compound have been previously reported.[1][3]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.3 | Singlet | 1H | Aldehyde (-CHO) | The strong deshielding effect of the carbonyl oxygen places this proton significantly downfield. |

| ~9.5 - 10.5 | Broad Singlet | 1H | Phenolic (-OH) | The chemical shift is variable and concentration-dependent. The proton is acidic and may exchange with trace water in the solvent. |

| ~6.0 - 6.5 | Singlet | 2H | Aromatic (H3, H5) | These protons are highly shielded by three potent electron-donating groups (two -OCH₃, one -OH), shifting them significantly upfield compared to benzene (7.34 ppm). |

| ~3.8 | Singlet | 6H | Methoxy (-OCH₃) | The six protons of the two equivalent methoxy groups appear as a single, sharp peak. |

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six chemically unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~191 | C7 (Aldehyde C=O) | Carbonyl carbons are strongly deshielded and appear far downfield. |

| ~165 | C4 (C-OH) | Aromatic carbon attached to the highly electronegative hydroxyl oxygen. |

| ~162 | C2, C6 (C-OCH₃) | Aromatic carbons attached to the methoxy groups, also significantly deshielded. |

| ~108 | C1 (C-CHO) | Quaternary aromatic carbon attached to the aldehyde group. Its shift is influenced by both the ring and the carbonyl. |

| ~92 | C3, C5 (C-H) | Aromatic carbons bonded to protons. They are shifted significantly upfield due to the strong shielding from the ortho and para electron-donating groups. |

| ~56 | Methoxy (-OCH₃) | The sp³ hybridized carbons of the methoxy groups. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, making it an excellent tool for identifying functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a rapid and reliable method for analyzing solid samples directly.

Caption: Standard workflow for acquiring an ATR FT-IR spectrum.

IR Data Interpretation

The IR spectrum of this compound will display characteristic absorption bands for its hydroxyl, aldehyde, and dimethoxy-substituted aromatic functionalities.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3400 - 3200 | Strong, Broad | O-H Stretching | Phenolic Hydroxyl (-OH) |

| ~3100 - 3000 | Weak | Aromatic C-H Stretching | Aromatic Ring |

| ~2980 - 2850 | Medium | Aliphatic C-H Stretching | Methoxy (-OCH₃) |

| ~2820 & ~2720 | Weak, Sharp | Aldehydic C-H Stretching (Fermi Doublet) | Aldehyde (-CHO) |

| ~1680 - 1660 | Strong, Sharp | C=O Stretching | Aldehyde (-CHO) |

| ~1600 & ~1470 | Medium to Strong | C=C Stretching | Aromatic Ring |

| ~1250 & ~1100 | Strong | Asymmetric & Symmetric C-O-C Stretching | Aryl Ether (-OCH₃) |

Part 3: Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through the analysis of its fragmentation patterns.

Experimental Protocol: ESI-MS Analysis

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, minimizing fragmentation and typically showing a strong signal for the molecular ion.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Analysis: Analyze the ions in both positive ([M+H]⁺) and negative ([M-H]⁻) modes to maximize information.

-

Detection: The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance.

MS Data Interpretation

The analysis will focus on identifying the molecular ion and characteristic fragment ions.

| m/z Value | Proposed Ion | Rationale |

| 182 | [M]⁺• | Molecular ion peak (in Electron Ionization, EI-MS). |

| 183 | [M+H]⁺ | Protonated molecular ion (in positive mode ESI-MS). |

| 181 | [M-H]⁻ | Deprotonated molecular ion (in negative mode ESI-MS). This is often a very stable and prominent ion due to the acidic phenolic proton. |

| 167 | [M-CH₃]⁺ | Loss of a methyl radical from a methoxy group. |

| 153 | [M-CHO]⁺ | Loss of the formyl radical. |

The fragmentation pattern helps distinguish it from its 3,5-dimethoxy isomer (syringaldehyde), which is known to produce major fragments at m/z 181 and 182.[4] Detailed high-resolution MS/MS studies would be required to establish a definitive fragmentation pathway for unambiguous isomer differentiation.

Conclusion

The spectroscopic characterization of this compound is straightforward due to its high degree of symmetry. ¹H NMR is particularly revealing, showing only two singlet signals for all eight aromatic and methoxy protons. ¹³C NMR confirms the six unique carbon environments. IR spectroscopy provides clear evidence for the key hydroxyl, aldehyde, and aryl ether functional groups, while mass spectrometry confirms the molecular weight of 182.17 g/mol . Together, these techniques provide a robust and definitive analytical profile, enabling researchers to confidently verify the structure and purity of this compound in their applications.

References

-

PubChem. Syringaldehyde. National Center for Biotechnology Information. [Link]

-

ResearchGate. FTIR spectra of thin films of (A) syringaldehyde, (B) vanillin, and (C)...[Link]

-

ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.[Link]

-

SpectraBase. Syringaldehyde - Optional[FTIR] - Spectrum.[Link]

-

BioResources. A concise review of the natural existance, synthesis, properties, and applications of syringaldehyde.[Link]

-

NIST WebBook. Syringaldehyde, TMS derivative.[Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718).[Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).[Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).[Link]

-

Amerigo Scientific. 2,6-Dimethoxy-4-hydroxybenzaldehyde.[Link]

-

NIST WebBook. Benzaldehyde, 4-hydroxy-3,5-dimethoxy-.[Link]

-

BMRB. bmse000582 4-Hydroxybenzaldehyde.[Link]

-

Arkivoc. Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde.[Link]

-

MassBank. MSBNK-MetaboLights-ML001651.[Link]

-

PubChem. 2,4-Dimethoxybenzaldehyde.[Link]

-

NIST WebBook. Benzaldehyde, 4-hydroxy-3,5-dimethoxy-.[Link]

-

Wikipedia. Syringaldehyde.[Link]

-

Beilstein Journal of Organic Chemistry. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information.[Link]

-

SIELC Technologies. 4,6-Dimethoxy-2-hydroxybenzaldehyde.[Link]

-

Matrix Fine Chemicals. this compound | CAS 22080-96-2.[Link]

-

NIST WebBook. Benzaldehyde, 4-hydroxy-3,5-dimethoxy-.[Link]

-

SpectraBase. 2,6-Dimethoxybenzaldehyde - Optional[13C NMR] - Chemical Shifts.[Link]

Sources

- 1. This compound | 22080-96-2 [chemicalbook.com]

- 2. 2,6-二甲氧基-4-羟基苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2,6-Dimethoxy-4-hydroxybenzaldehyde - Amerigo Scientific [amerigoscientific.com]

- 4. A concise review of the natural existance, synthesis, properties, and applications of syringaldehyde :: BioResources [bioresources.cnr.ncsu.edu]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the NMR Analysis of 4-Hydroxy-2,6-dimethoxybenzaldehyde

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules. This guide offers a comprehensive, in-depth analysis of this compound, a p-hydroxybenzaldehyde derivative.[1][2] Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple data report. It provides a foundational understanding of the structure-spectrum relationship, details field-proven experimental protocols, and presents a thorough interpretation of ¹H and ¹³C NMR data, supplemented by an overview of advanced 2D NMR techniques. The causality behind experimental choices and the logic of spectral interpretation are emphasized throughout to ensure both technical accuracy and practical utility.

Introduction: The Molecule and the Method

This compound is a substituted aromatic aldehyde whose structural framework is central to various areas of chemical synthesis and biological study. As with any synthesized compound destined for applications in pharmaceuticals or material science, definitive structural verification is not merely a formality but a critical checkpoint for quality, safety, and efficacy.

NMR spectroscopy stands as the gold standard for this purpose, providing precise information about the molecular structure, including the chemical environment of each atom, their connectivity, and spatial relationships.[3][4] This guide will dissect the NMR analysis of this compound, providing a robust framework for its characterization.

Theoretical Underpinnings: Predicting the Spectrum

A molecule's NMR spectrum is a direct consequence of its electronic structure. The substitution pattern on the benzaldehyde core—a hydroxyl group at C4 and two methoxy groups flanking the aldehyde at C2 and C6—creates a unique and predictable set of spectral features. The molecule possesses a C₂ axis of symmetry, which simplifies the spectrum significantly by rendering pairs of protons and carbons chemically equivalent.

-

Aldehyde Proton (-CHO): The proton of the aldehyde group is directly attached to a carbonyl carbon. The strong electron-withdrawing nature and magnetic anisotropy of the C=O double bond cause this proton to be heavily deshielded, resulting in a characteristic signal in the far downfield region of the ¹H spectrum, typically between δ 9.5 and 10.5 ppm.[5][6]

-

Aromatic Protons (H3/H5): Due to the molecule's symmetry, the two protons on the aromatic ring at positions C3 and C5 are chemically and magnetically equivalent. They are flanked by electron-donating methoxy and hydroxyl groups, which increase electron density at these positions, causing a shielding effect (an upfield shift) compared to unsubstituted benzene. They are expected to appear as a single, sharp singlet.

-

Methoxy Protons (-OCH₃): The two methoxy groups at C2 and C6 are also equivalent by symmetry. Their six protons will therefore produce a single, intense singlet signal, typically in the δ 3.8-4.0 ppm region.[6]

-

Hydroxyl Proton (-OH): The chemical shift of the phenolic hydroxyl proton is highly variable and depends on solvent, concentration, and temperature due to its involvement in hydrogen bonding. It often appears as a broad singlet, and its signal may be exchanged away entirely if trace amounts of D₂O are present in the solvent.

Experimental Protocol: From Sample to Spectrum

Acquiring high-quality, reproducible NMR data is contingent on a meticulous experimental protocol.[3] The following steps represent a self-validating workflow for the analysis of this compound.

Sample Preparation

The choice of solvent is the most critical decision at this stage. Deuterated chloroform (CDCl₃) is a common choice for general organic compounds. However, for molecules with acidic protons like phenols, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior as it minimizes proton exchange and results in sharper -OH signals.[5]

Step-by-Step Protocol:

-

Weighing: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) within a clean glass vial.

-

Standard: The solvent typically contains Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.[3][5]

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. The liquid column should be at least 4 cm high to ensure it is within the detection range of the spectrometer's receiver coils.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition and Processing Workflow

The following workflow outlines the standard procedure for acquiring 1D NMR spectra.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Acquisition Parameters (Typical):

-

Lock & Shim: The spectrometer frequency is "locked" to the deuterium signal of the solvent to counteract magnetic field drift. Shimming adjusts the magnetic field to maximize its homogeneity, resulting in sharp, symmetrical peaks.[7]

-

¹H Spectrum: A sufficient number of scans (e.g., 8-16) are averaged to achieve a good signal-to-noise ratio. A relaxation delay of 1-5 seconds between pulses ensures accurate integration.[3]

-

¹³C Spectrum: Due to the low natural abundance of the ¹³C isotope, significantly more scans are required. Proton decoupling is employed to collapse multiplets into singlets, simplifying the spectrum and enhancing the signal.[7]

Spectral Analysis and Structural Elucidation

The definitive assignment of signals in the NMR spectrum confirms the molecular structure.

Molecular Structure and Atom Numbering

The following diagram illustrates the structure of this compound with the IUPAC numbering convention used for spectral assignments.

Caption: Structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectral Data Interpretation

The following table summarizes the expected proton NMR signals. The chemical shifts are based on data for the closely related isomer, syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), with adjustments for the different substituent positions.[8][9]

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.8 - 10.2 | Singlet (s) | 1H | H-C=O | Aldehyde proton, strongly deshielded by the carbonyl group. |

| ~9.0 - 9.5 | Broad Singlet (br s) | 1H | Ar-OH | Phenolic proton; shift is solvent and concentration dependent (shown for DMSO-d₆). |

| ~6.2 - 6.4 | Singlet (s) | 2H | H3 / H5 | Aromatic protons, equivalent by symmetry. Shielded by ortho -OCH₃ and para -OH groups. |

| ~3.8 - 3.9 | Singlet (s) | 6H | -OCH ₃ | Methoxy protons, equivalent by symmetry. |

¹³C NMR Spectral Data Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. Data from similar substituted benzaldehydes informs these assignments.[9][10][11]

| Chemical Shift (δ ppm) | Assignment | Rationale |

| ~191 | C =O | Aldehyde carbonyl carbon, highly deshielded. |

| ~165 | C4 | Aromatic carbon bearing the -OH group (ipso-carbon). |

| ~162 | C2 / C6 | Aromatic carbons bearing the -OCH₃ groups, equivalent by symmetry. |

| ~108 | C1 | Aromatic carbon bearing the -CHO group. |

| ~95 | C3 / C5 | Aromatic carbons bearing protons, equivalent by symmetry. Highly shielded. |

| ~56 | -OC H₃ | Methoxy carbons, equivalent by symmetry. |

The Role of Advanced 2D NMR Techniques

While 1D NMR is often sufficient for a simple, symmetric molecule like this, 2D NMR experiments provide irrefutable proof of the assignments.[4]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It would show clear correlations between the signal at δ ~6.3 ppm (H3/H5) and the carbon signal at δ ~95 ppm (C3/C5), and between the methoxy proton signal (δ ~3.8 ppm) and the methoxy carbon signal (δ ~56 ppm).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations include:

-

From the aldehyde proton (δ ~10.0 ppm) to C1 and C2/C6 .

-

From the aromatic protons H3/H5 (δ ~6.3 ppm) to carbons C1, C2/C6, and C4 .

-

From the methoxy protons (δ ~3.8 ppm) to their attached carbons C2/C6 .

-

Conclusion

The NMR analysis of this compound is a clear demonstration of spectroscopy's power in modern chemical science. The molecule's inherent symmetry gives rise to a clean, easily interpretable spectrum characterized by four distinct proton signals and six unique carbon signals. The aldehyde proton's downfield shift, the equivalence of the aromatic and methoxy protons, and the predictable carbon shifts all serve as definitive fingerprints for its structure. By complementing 1D data with 2D correlation experiments like HSQC and HMBC, researchers can achieve a level of structural verification that is beyond reproach, ensuring the integrity of their materials for any subsequent application.

References

-

Synthesis and Crystal Structure Analysis of Some Aromatic Imines of Syringaldehyde. (2024). MDPI. [Link]

-

¹H NMR and ¹³C NMR spectra were recorded in CDCl3 or CDCl3 and CCl4 as solvent on 300 MHz or 500 MHz spectrometer. Synfacts. [Link]

-

¹H NMR (400 MHz, CDCl3) δ =. The Royal Society of Chemistry. [Link]

-

Syringaldehyde | C9H10O4. PubChem, National Center for Biotechnology Information. [Link]

-

NMR analysis of lignins in CAD-deficient plants. Part 1. Incorporation of hydroxycinnamaldehydes and hydroxybenzaldehydes. Journal of Agricultural and Food Chemistry. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

134-96-3 Syringaldehyde C9H10O4. Ge-kon. [Link]

-

¹H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). Human Metabolome Database. [Link]

-

4-Hydroxybenzaldehyde at BMRB. Biological Magnetic Resonance Bank. [Link]

-

¹³C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). Human Metabolome Database. [Link]

-

¹³C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0011718). Human Metabolome Database. [Link]

-

Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. The Royal Society of Chemistry. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

-

NMR analysis of the reaction of benzaldehyde (2 M in CH3CN) and... ResearchGate. [Link]

-

4-Hydroxy-benzaldehyde - Optional[¹³C NMR] - Chemical Shifts. SpectraBase. [Link]

-

proton ¹H NMR spectrum of benzaldehyde C₆H₅CHO. Doc Brown's Chemistry. [Link]

-

Analysis of 3,4-dimethoxybenzaldehyde H-NMR. Chegg. [Link]

Sources

- 1. This compound | 22080-96-2 [chemicalbook.com]

- 2. 2,6-二甲氧基-4-羟基苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. homework.study.com [homework.study.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Syringaldehyde | C9H10O4 | CID 8655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 11. guidechem.com [guidechem.com]

An In-depth Technical Guide to the Infrared Spectrum of 4-Hydroxy-2,6-dimethoxybenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the Infrared (IR) spectrum of 4-hydroxy-2,6-dimethoxybenzaldehyde, an important aromatic aldehyde derivative. A detailed interpretation of the principal absorption bands is presented, grounded in the established principles of vibrational spectroscopy and supported by comparative data from analogous substituted benzaldehydes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development for the identification, characterization, and quality assessment of this compound. The guide further outlines a standard experimental protocol for acquiring a high-quality Fourier Transform Infrared (FTIR) spectrum using the Attenuated Total Reflectance (ATR) technique and includes visual aids to elucidate the molecular structure and its correlation with the vibrational spectrum.

Introduction: The Vibrational Portrait of a Polysubstituted Benzaldehyde

This compound, also known as syringaldehyde's isomer, belongs to a critical class of organic compounds utilized as precursors and intermediates in the synthesis of a wide array of pharmaceuticals and specialty chemicals.[1] Its chemical reactivity and biological activity are intricately linked to the unique arrangement of its functional groups: a hydroxyl (-OH), two methoxy (-OCH₃), and an aldehyde (-CHO) moiety on a benzene ring.

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of such molecules.[2] By probing the vibrational modes of a molecule's constituent bonds, an IR spectrum provides a unique "fingerprint," allowing for unambiguous identification and a deeper understanding of its chemical architecture. The position, intensity, and shape of the absorption bands in the IR spectrum of this compound are highly sensitive to the electronic and steric interplay between its functional groups. This guide will dissect these spectral features to provide a thorough understanding of the molecule's vibrational behavior.

Molecular Structure and Key Vibrational Modes

The molecular structure of this compound is foundational to understanding its IR spectrum. The strategic placement of the electron-donating methoxy groups ortho to the aldehyde and meta to the hydroxyl group, and the hydroxyl group para to the aldehyde, creates a unique electronic environment that influences the vibrational frequencies of each functional group.

Caption: Molecular Structure of this compound.

Analysis of the Infrared Spectrum

The IR spectrum of this compound can be systematically interpreted by dissecting it into the characteristic absorption regions of its constituent functional groups. The following table summarizes the expected key absorption bands, their corresponding vibrational modes, and an analysis of the structural influences.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group | In-depth Analysis |

| ~3400 - 3200 | Strong, Broad | O-H Stretching | Phenolic -OH | The broadness of this peak is indicative of intermolecular hydrogen bonding in the solid state. The precise position can be influenced by the steric hindrance from the adjacent methoxy groups. |

| ~3100 - 3000 | Weak to Medium | C-H Stretching | Aromatic Ring | These absorptions are characteristic of C-H bonds on the benzene ring. |

| ~2970 - 2840 | Weak to Medium | C-H Stretching | Methoxy (-OCH₃) | These peaks correspond to the symmetric and asymmetric stretching vibrations of the methyl groups. |

| ~2820 and ~2720 | Weak, Sharp | C-H Stretching (Fermi Doublet) | Aldehyde (-CHO) | This pair of weak bands is a hallmark of the aldehydic C-H stretch, arising from Fermi resonance with an overtone of a C-H bending vibration.[3] |

| ~1705 - 1685 | Strong, Sharp | C=O Stretching | Aldehyde (-CHO) | The position of this strong carbonyl absorption is lowered from that of a typical saturated aldehyde (~1730 cm⁻¹) due to conjugation with the aromatic ring.[3] The electron-donating effects of the hydroxyl and methoxy groups further contribute to this shift to a lower wavenumber. |

| ~1600 and ~1470 | Medium to Strong | C=C Stretching | Aromatic Ring | These bands arise from the skeletal vibrations of the benzene ring. |

| ~1465 | Medium | C-H Bending (Asymmetric) | Methoxy (-OCH₃) | This corresponds to the asymmetric bending (scissoring) vibration of the methyl groups. |

| ~1260 and ~1115 | Strong | C-O-C Asymmetric & Symmetric Stretching | Aryl Ether | The strong absorptions in this region are characteristic of the aryl ether linkages of the methoxy groups. |

| ~1220 | Medium to Strong | C-O Stretching | Phenolic -OH | This band is attributed to the stretching vibration of the C-O bond of the phenolic hydroxyl group. |

| Below 900 | Medium to Strong | C-H Out-of-Plane Bending | Aromatic Ring | The pattern of these absorptions can provide information about the substitution pattern on the benzene ring. |

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol details a standardized procedure for obtaining the FTIR spectrum of solid this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for solid samples.

Instrumentation:

-

FTIR Spectrometer (e.g., Bruker Tensor 27 or equivalent)

-

ATR accessory with a diamond or zinc selenide (ZnSe) crystal

-

Software for data acquisition and analysis (e.g., OPUS)

Sample Preparation: this compound is a solid at room temperature and can be analyzed directly.[4] Ensure the sample is in a crystalline or fine powder form for optimal contact with the ATR crystal.

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal stability.

-

Background Spectrum:

-

Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

Acquire a background spectrum (typically 16-32 scans). This is crucial to computationally subtract the absorbance from atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the ATR crystal.

-

-

Sample Analysis:

-

Place a small amount of the this compound sample onto the center of the ATR crystal.

-

Apply firm and even pressure using the ATR's pressure arm to ensure intimate contact between the sample and the crystal surface.

-

Acquire the sample spectrum, co-adding 16 to 32 scans to achieve a high signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to accurately determine the wavenumbers of the absorption maxima.

-

Caption: Workflow for FTIR Spectrum Acquisition using ATR.

Causality of Spectral Features: An Expert's Perspective

The interpretation of an IR spectrum extends beyond simple peak identification; it involves understanding the underlying chemical principles that govern the observed vibrational frequencies.

-

Hydrogen Bonding: The broad nature of the O-H stretching band is a direct consequence of intermolecular hydrogen bonding. In the solid state, the hydroxyl groups of adjacent molecules interact, creating a network that perturbs the O-H bond, leading to a broad distribution of vibrational energies.[5]

-

Electronic Effects: The position of the C=O stretching vibration is a sensitive probe of the electronic environment. The electron-donating resonance effects of the para-hydroxyl and ortho-methoxy groups increase the electron density on the carbonyl carbon, weakening the C=O double bond and shifting its stretching frequency to a lower wavenumber compared to unsubstituted benzaldehyde.[1]

-

Fermi Resonance: The characteristic doublet observed for the aldehydic C-H stretch is a quantum mechanical phenomenon known as Fermi resonance. This occurs when the fundamental vibrational frequency of the C-H stretch is close in energy to the first overtone of a C-H bending mode. The two energy levels "repel" each other, resulting in two absorption bands instead of one.

Caption: Correlation of functional groups with characteristic IR absorption regions.

Conclusion

The infrared spectrum of this compound provides a rich tapestry of information that, when properly interpreted, reveals the intricate structural details of the molecule. The key diagnostic bands—the broad hydroxyl stretch, the aldehydic C-H Fermi doublet, the conjugated carbonyl stretch, and the strong aryl ether absorptions—collectively serve as a robust analytical tool for its identification and characterization. This guide has provided a framework for understanding these spectral features, grounded in the principles of vibrational spectroscopy and supplemented with practical experimental guidance. For researchers and professionals, a thorough comprehension of the IR spectrum is a critical first step in the quality control, reaction monitoring, and structural confirmation of this versatile chemical compound.

References

- BenchChem. (2025). A Comparative Spectroscopic Analysis of Substituted Benzaldehydes.

-

Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dimethoxy-4-hydroxybenzaldehyde. Retrieved from [Link]

-

International Journal of Research and Innovation in Applied Science. (2025). Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of Trisubstituted Benzaldehyde. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of thin films of (A) syringaldehyde, (B) vanillin, and (C).... Retrieved from [Link]

Sources

- 1. 4-Hydroxy-2-methoxybenaldehyde [webbook.nist.gov]

- 2. ERIC - EJ1048348 - Investigating Hydrogen Bonding in Phenol Using Infrared Spectroscopy and Computational Chemistry, Journal of Chemical Education, 2014-Dec [eric.ed.gov]

- 3. Structural Relevance of Intramolecular H-Bonding in Ortho-Hydroxyaryl Schiff Bases: The Case of 3-(5-bromo-2-hydroxybenzylideneamino) Phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Synthesis of 4-Hydroxy-2,6-dimethoxybenzaldehyde from Phloroglucinol

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for 4-Hydroxy-2,6-dimethoxybenzaldehyde, a valuable substituted phenolic aldehyde, commencing from the readily available precursor, phloroglucinol. This document is tailored for researchers, chemists, and professionals in the pharmaceutical and fine chemical industries who require a detailed understanding of not only the synthetic protocols but also the underlying mechanistic principles and strategic considerations. The guide delineates a logical two-step synthetic sequence: a selective O-methylation of phloroglucinol to yield 3,5-dimethoxyphenol, followed by a regioselective formylation. We will examine the causality behind the choice of reagents and reaction conditions, compare alternative methodologies, and provide detailed, field-proven experimental protocols. All procedures are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound is a highly functionalized aromatic aldehyde that serves as a key building block in the synthesis of various high-value molecules, including pharmaceuticals and specialty chemicals. Its unique substitution pattern, featuring a hydroxyl group flanked by two methoxy groups, imparts specific electronic and steric properties that are leveraged in complex molecular architectures.

The chosen starting material, phloroglucinol (1,3,5-trihydroxybenzene), is an inexpensive, symmetrical, and highly activated aromatic compound derived from various natural and synthetic sources[1][2]. Its high reactivity, stemming from the three strongly activating hydroxyl groups, presents both an opportunity and a challenge: while it facilitates electrophilic substitution, it demands precise control to achieve the desired regioselectivity and degree of substitution.

The most logical and efficient synthetic strategy involves a two-step sequence:

-

Selective Di-O-Methylation: Two of the three hydroxyl groups of phloroglucinol are methylated to form the key intermediate, 3,5-dimethoxyphenol.

-

Regioselective Formylation: An aldehyde group is introduced onto the 3,5-dimethoxyphenol ring at the position para to the remaining hydroxyl group.

This sequence is strategically superior to the reverse (formylation followed by methylation) because the electronic directing effects of the hydroxyl and two methoxy groups in the 3,5-dimethoxyphenol intermediate synergistically activate the C4 position, ensuring high regioselectivity in the subsequent formylation step[3]. Attempting to selectively methylate two of the three equivalent hydroxyl groups on 2,4,6-trihydroxybenzaldehyde would be considerably more challenging.

Caption: Overall two-step synthetic pathway.

Part I: Selective O-Methylation of Phloroglucinol

The primary challenge in this step is to achieve selective di-methylation, avoiding the under-reaction that yields 5-methoxyresorcinol and the over-reaction that produces 1,3,5-trimethoxybenzene[1]. The choice of methylating agent and reaction conditions is paramount to controlling the reaction's outcome.

Principle and Mechanistic Insights

O-methylation of phenols is typically an SN2 reaction where a phenoxide ion, generated by a base, acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent.

Causality of Reagent Selection:

-

Methylating Agent: While classic reagents like dimethyl sulfate (DMS) and methyl iodide are effective, they are highly toxic and produce stoichiometric amounts of salt waste[4]. Dimethyl carbonate (DMC) has emerged as an environmentally benign alternative, acting as both a reagent and a solvent, with methanol and CO₂ as the only theoretical byproducts[5].

-

Catalyst/Base: For DMC, solid acid catalysts like H-Y zeolite or tungstosilic acid on silica can promote the transformation effectively. H-Y zeolite has shown particular selectivity for mono-methylation, while tungstosilic acid can drive the reaction towards the di-methylated product[5]. For traditional reagents like DMS, a mild base such as potassium carbonate is used to generate the phenoxide nucleophile without causing hydrolysis of the methylating agent.

Data Summary: Comparison of Methylation Methods

| Method | Methylating Agent | Catalyst/Base | Solvent | Key Advantages | Key Disadvantages | Reference |

| Green Chemistry | Dimethyl Carbonate (DMC) | Tungstosilic acid on Silica | DMC (reagent & solvent) | Environmentally friendly, high atom economy. | Requires higher temperatures/pressures. | [5] |

| Classical Method | Dimethyl Sulfate (DMS) | K₂CO₃ | Acetone | Milder conditions, well-established. | Highly toxic reagent, salt byproduct. | [4] |

Detailed Experimental Protocol (Green Chemistry Approach)

This protocol is based on the principles of using dimethyl carbonate with a solid acid catalyst for enhanced selectivity and environmental performance[5].

Materials:

-

Phloroglucinol (1.0 eq)

-

Dimethyl Carbonate (DMC)

-

Tungstosilic acid on silica (catalyst)

-

Methanol (for washing)

-

Ethyl acetate (for extraction)

-

Brine

Procedure:

-

In a high-pressure stainless-steel autoclave, charge phloroglucinol (1.0 eq) and tungstosilic acid on silica catalyst (e.g., 10% w/w).

-

Add dimethyl carbonate in a quantity sufficient to act as both reagent (e.g., >5 eq) and solvent.

-

Seal the reactor and purge with an inert gas (e.g., Nitrogen or Argon).

-

Heat the mixture to 160-180 °C with vigorous stirring. Monitor the internal pressure.

-

Maintain the reaction for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS analysis of aliquots.

-

After completion, cool the reactor to room temperature and carefully vent any excess pressure.

-

Filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with methanol, dried, and potentially reused.

-

Concentrate the filtrate under reduced pressure to remove excess DMC and methanol.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

The crude 3,5-dimethoxyphenol can be purified by column chromatography on silica gel or by recrystallization.

Part II: Regioselective Formylation of 3,5-Dimethoxyphenol

With the 3,5-dimethoxyphenol intermediate in hand, the next step is the introduction of a formyl group. The electronic properties of the intermediate strongly direct the substitution to the desired position. The C4 position is activated by three groups: it is para to the powerful hydroxyl activating group and ortho to two activating methoxy groups, making it the kinetic and thermodynamic product of electrophilic aromatic substitution.

Principle and Mechanistic Insights: The Rieche Formylation

Several formylation methods exist, including the Vilsmeier-Haack[6][7], Gattermann[8][9], and Duff reactions[10]. However, a particularly effective method for this substrate is a variation of the Rieche formylation, which utilizes dichloromethyl methyl ether (CHCl₂OMe) and a strong Lewis acid like titanium tetrachloride (TiCl₄)[11].

The mechanism involves the formation of a highly electrophilic dichloromethyl cation-Lewis acid complex. The electron-rich aromatic ring of 3,5-dimethoxyphenol attacks this electrophile. Subsequent hydrolysis of the resulting dichloromethyl intermediate during aqueous workup yields the final aldehyde.

Caption: Simplified workflow for the Rieche formylation.

This method is advantageous as it often proceeds under relatively mild conditions and gives high yields with excellent regioselectivity for activated phenols[11].

Detailed Experimental Protocol (Rieche Formylation)

This protocol is adapted from a reported procedure for the formylation of 3,5-dimethoxyphenol[11].

Materials & Reagents:

-

3,5-Dimethoxyphenol (1.0 eq)

-

Titanium tetrachloride (TiCl₄) (2.2 eq)

-

Dichloromethyl methyl ether (1.1 eq)

-

Dry Dichloromethane (DCM)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Hexane and Ethyl Acetate (for chromatography)

| Reagent | Molar Eq. | Purpose |

| 3,5-Dimethoxyphenol | 1.0 | Substrate |

| TiCl₄ | 2.2 | Lewis Acid Catalyst |

| CHCl₂OMe | 1.1 | Formylating Agent Precursor |

| Dry DCM | - | Anhydrous Solvent |

Procedure:

-

Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Dissolve 3,5-dimethoxyphenol (1.0 eq) in dry DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Under a nitrogen atmosphere, add TiCl₄ (2.2 eq) dropwise via syringe or dropping funnel. The solution will likely turn a dark color. Stir for 1 hour at 0 °C.

-

Add dichloromethyl methyl ether (1.1 eq) dropwise to the solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture for 45-60 minutes at 0 °C. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by carefully and slowly adding saturated aqueous NH₄Cl solution. Caution: The quenching of TiCl₄ is highly exothermic.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Separate the layers and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude solid can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound. A reported yield for this specific transformation is 63%[11].

Product Characterization

Confirmation of the final product's identity and purity is achieved through standard analytical techniques.

| Technique | Expected Data for this compound |

| Appearance | Pale orange or white solid[11] |

| Melting Point | 70–72 °C[11] |

| ¹H-NMR | Signals corresponding to the aldehyde proton (~10 ppm), aromatic proton, methoxy protons (~3.9 ppm), and hydroxyl proton. |

| ¹³C-NMR | Signals for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (including quaternary carbons attached to OMe and OH groups), and methoxy carbons. |

| IR Spectroscopy | Characteristic peaks for O-H stretching, C-H (aromatic and aldehyde), C=O stretching of the aldehyde, and C-O stretching. |

Safety and Handling

-

Phloroglucinol: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE).

-

Dimethyl Sulfate (DMS): EXTREMELY TOXIC AND CARCINOGENIC. Handle only in a certified chemical fume hood with extreme caution and appropriate PPE, including heavy-duty gloves. Have an ammonia solution available for decontamination.

-

Titanium Tetrachloride (TiCl₄): Highly corrosive and reacts violently with water, releasing HCl gas. Handle under an inert, anhydrous atmosphere.

-